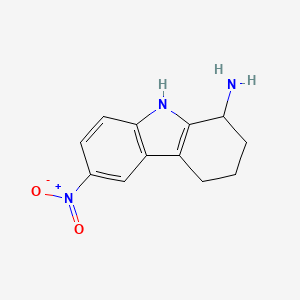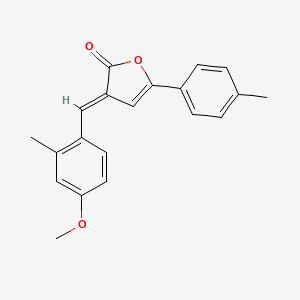
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as BM212, is a natural compound that has been isolated from the plant species Commiphora erythraea. This compound has attracted significant attention from the scientific community due to its potential therapeutic properties.
作用機序
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body. This inhibition leads to a decrease in inflammation and pain. Additionally, 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have a variety of effects on cells and tissues. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and protect cells from oxidative stress. In vivo studies have shown that 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can reduce inflammation and pain in animal models of arthritis and inhibit the growth of tumors in mice.
実験室実験の利点と制限
One advantage of using 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in lab experiments is that it is a natural compound, which may make it more biologically relevant than synthetic compounds. Additionally, 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have a relatively low toxicity profile, making it a safer option for use in animal studies. One limitation of using 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is that its synthesis can be challenging and time-consuming, which may limit its availability for use in large-scale experiments.
将来の方向性
There are several potential future directions for research on 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone. One area of interest is the compound's potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone's anti-cancer properties make it a promising candidate for further research in cancer treatment. Further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications.
合成法
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can be synthesized through a multi-step process involving the condensation of 4-methoxy-2-methylbenzaldehyde and 4-methylacetophenone, followed by cyclization using a Lewis acid catalyst. The final product is obtained through purification and isolation techniques.
科学的研究の応用
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These activities have been attributed to the compound's ability to modulate various signaling pathways in cells, leading to changes in gene expression and cellular behavior.
特性
IUPAC Name |
(3E)-3-[(4-methoxy-2-methylphenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13-4-6-15(7-5-13)19-12-17(20(21)23-19)11-16-8-9-18(22-3)10-14(16)2/h4-12H,1-3H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIPEAKROOBVJQ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=C(C=C(C=C3)OC)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=C(C=C(C=C3)OC)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(4-methoxy-2-methylphenyl)methylidene]-5-(4-methylphenyl)furan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


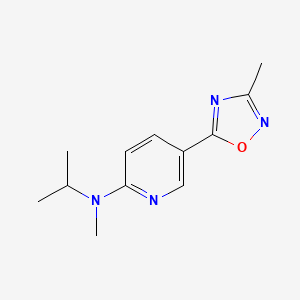
![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)
![N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5110322.png)
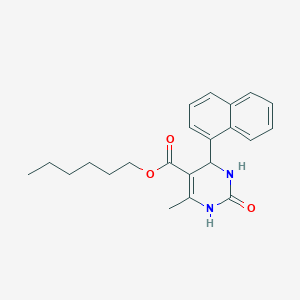
![1-{2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5110362.png)
![1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B5110370.png)
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5110371.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5110382.png)
![3,5-di-tert-butyl-1'H,3'H,4H-spiro[cyclohexa-2,5-diene-1,2'-perimidin]-4-one](/img/structure/B5110389.png)
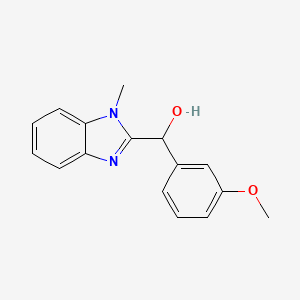

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110396.png)
